molecular formula C16H14N4 B4894027 4,6-Diphenylpyrimidine-2,5-diamine

4,6-Diphenylpyrimidine-2,5-diamine

Cat. No.: B4894027
M. Wt: 262.31 g/mol
InChI Key: MSEOEMTUMNSDNR-UHFFFAOYSA-N
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Description

4,6-Diphenylpyrimidine-2,5-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids like DNA and RNA This compound is characterized by the presence of two phenyl groups attached to the pyrimidine ring at positions 4 and 6, and two amino groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenylpyrimidine-2,5-diamine typically involves the condensation of benzaldehyde with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium ethoxide or potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diphenylpyrimidine-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Halogenation and alkylation reactions can occur at the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

4,6-Diphenylpyrimidine-2,5-diamine has been investigated for its potential as a scaffold in drug design:

  • Kinase Inhibition : It serves as a template for developing inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against CDK2 and CDK9, making them candidates for anticancer therapies .
  • Antimicrobial Activity : Research indicates that pyrimidine derivatives can possess significant antimicrobial properties. The structure of this compound allows for modifications that enhance its efficacy against various pathogens .

Neuropharmacology

Recent studies have highlighted the potential of this compound derivatives in treating neurodegenerative diseases such as Alzheimer's disease (AD). These compounds have been shown to inhibit enzymes like monoamine oxidase and acetylcholinesterase, which are implicated in AD pathology .

Inflammation and Autoimmune Disorders

The compound has also been explored for its anti-inflammatory properties. It has shown promise in inhibiting pathways associated with diseases like asthma and rheumatoid arthritis, suggesting its utility in developing treatments for inflammatory conditions .

Comparative Analysis of Related Compounds

To better understand the unique aspects of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
N2,N4-Diphenylpyrimidine-2,4-diamineTwo phenyl groups at positions 2 and 4Potent CDK inhibitors with specific anticancer activity
N1,N3-Diphenylpyrimidin-2,6-diaminePhenyl groups at different positionsDifferent biological profile affecting various kinases
5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamineFluorinated variantIncreased potency against CDK9; explored for structural optimization

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. The research focused on optimizing the structure to enhance binding affinity to CDKs while minimizing off-target effects .

Case Study 2: Neurodegenerative Disorders

In another investigation reported in PMC, researchers synthesized various derivatives of the compound to evaluate their effects on neurodegenerative models. The findings indicated that certain modifications led to improved inhibition of acetylcholinesterase activity, suggesting potential therapeutic applications for AD .

Comparison with Similar Compounds

Uniqueness: 4,6-Diphenylpyrimidine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents and materials with tailored properties.

Properties

IUPAC Name

4,6-diphenylpyrimidine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c17-13-14(11-7-3-1-4-8-11)19-16(18)20-15(13)12-9-5-2-6-10-12/h1-10H,17H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEOEMTUMNSDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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